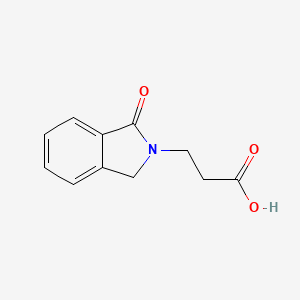
4-Bromo-L-phenylalanine
概要
説明
4-Bromo-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemoenzymatic Synthesis
4-Bromo-L-phenylalanine is used in chemoenzymatic synthesis processes. A study demonstrates its application in the synthesis of optically pure L- and D-biarylalanine derivatives. This process involves coupling 4-bromophenylalanine with arylboronic acids, yielding compounds in high yield and optical purity under mild aqueous conditions (Ahmed et al., 2015).
Production of L-Phenylalanine
Another research area involves the production of L-Phenylalanine, an essential amino acid. For example, an in vitro system was developed for quantitative investigation of phenylalanine biosynthesis in E. coli, which can help in improving its production (Ding et al., 2016).
Cellular Toxicity Research
This compound is also studied for its cellular toxicity effects. A study synthesized various phenylalanine derivatives, including 4-bromo-phenylalanine, to understand their cell toxicity on human colon cancer cell lines (Zhao et al., 2015).
Site-Specific Protein Incorporation
The compound is used in studies involving the site-specific incorporation of amino acids into proteins. Research demonstrates its application in incorporating 4-iodo-L-phenylalanine and, by extension, this compound into proteins in cell-free systems (Kodama et al., 2010).
Fluorescent Amino Acid Synthesis
Research into the synthesis of novel fluorescent amino acids includes using derivatives of phenylalanine, such as 4-phenanthracen-9-yl-L-phenylalanine, which emits greenish-blue light. These derivatives offer potential applications in biotechnology and pharmaceutical research (Gupta et al., 2020).
Targeted Alpha Therapy
This compound has been studied for its potential in targeted alpha therapy (TAT) for cancer treatment. Research on the synthesis of 4-[211At]astato-L-phenylalanine explores this application, demonstrating its use in labeling amino acid derivatives for TAT (Watanabe et al., 2018).
Phenylalanine Ammonia Lyase Research
The enzyme phenylalanine ammonia lyase, which catalyzes the conversion of L-phenylalanine, has significant implications in clinical, industrial, and biotechnological applications. Understanding this enzyme's role and mechanism can aid in the production and treatment involving phenylalanine derivatives (MacDonald & D'Cunha, 2007).
Metabolic Engineering
Metabolic engineering approaches are used to enhance L-phenylalanine biosynthesis in organisms like E. coli, with implications for improving the yield of compounds like this compound (Liu et al., 2018).
作用機序
Target of Action
4-Bromo-L-phenylalanine is a derivative of the amino acid phenylalanine . As an amino acid derivative, it is often incorporated into bioactive molecules in drug molecules and organic synthesis intermediates . .
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is involved in several biochemical pathways. It is a precursor to tyrosine, and subsequently to the neurotransmitters dopamine, norepinephrine, and epinephrine . .
Pharmacokinetics
Phenylalanine is known to be well-absorbed and distributed throughout the body, and it is metabolized primarily in the liver .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Bromo-L-phenylalanine is involved in solution phase peptide synthesis .
Cellular Effects
It has been suggested that high levels of phenylalanine derivatives, including this compound, can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of approximately 265°C and a predicted boiling point of 368.4°C .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models .
Metabolic Pathways
This compound is likely involved in the phenylpropanoid pathway, a metabolic pathway that leads to the biosynthesis of numerous important secondary metabolites . It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound is a solid at room temperature and has a predicted density of 1.588 g/cm3 .
Subcellular Localization
One study suggests that a phenylalanine ammonia-lyase, an enzyme involved in the metabolism of phenylalanine, is localized in the plasma membrane .
特性
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUHKUIQHFMTH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24250-84-8 | |
| Record name | 4-Bromo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-bromo-L-phenylalanine used in structural biology studies, as seen in the calcitonin receptor research?
A1: Halogens like bromine are heavier atoms that diffract X-rays more strongly than lighter atoms. This property makes this compound, when incorporated into proteins, a useful tool in X-ray crystallography. [] The presence of bromine in the salmon calcitonin analog helps determine the structure of the complex with the calcitonin receptor ectodomain. [] This structural information is crucial for understanding the receptor's interactions with its ligands.
Q2: How does the presence of this compound as a contaminant affect protein engineering using 4-iodo-L-phenylalanine?
A2: The research highlights that even a small contamination (3%) of this compound in a 4-iodo-L-phenylalanine sample can lead to significant incorporation (21%) of the former into the target protein during cell-free protein synthesis. [] This undesired incorporation can interfere with downstream applications that rely on the unique properties of 4-iodo-L-phenylalanine, such as chemoselective modifications. Purification of the 4-iodo-L-phenylalanine building block is therefore crucial for successful and controlled protein engineering. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
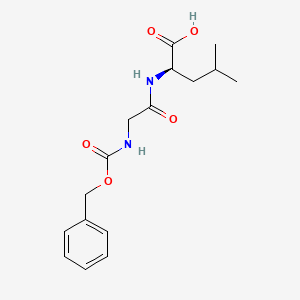


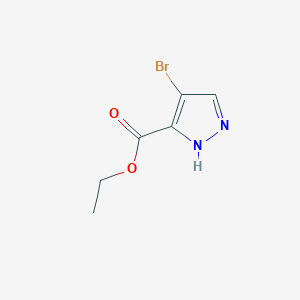


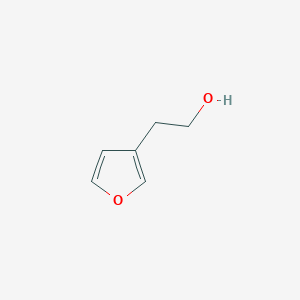
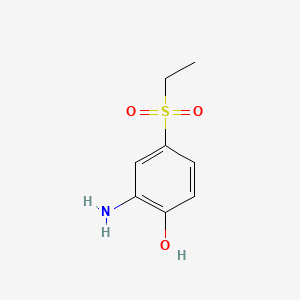

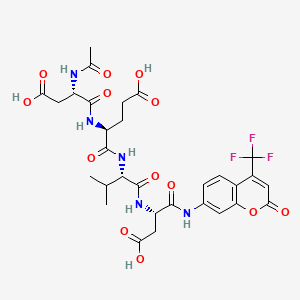
![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

